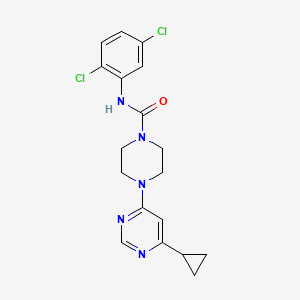

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide

説明

特性

IUPAC Name |

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N5O/c19-13-3-4-14(20)16(9-13)23-18(26)25-7-5-24(6-8-25)17-10-15(12-1-2-12)21-11-22-17/h3-4,9-12H,1-2,5-8H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHRGIHFLAOCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopropyl group: This step involves the alkylation of the pyrimidine ring using cyclopropyl halides in the presence of a base.

Formation of the piperazine ring: This can be done by reacting ethylenediamine with appropriate dihalides.

Coupling of the pyrimidine and piperazine rings: This step involves the use of coupling reagents such as EDCI or DCC to form the desired amide bond.

Introduction of the dichlorophenyl group: This can be achieved through a nucleophilic substitution reaction using 2,5-dichlorophenyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes or block the binding of ligands to receptors, thereby altering cellular functions.

類似化合物との比較

Key Observations:

- Chlorophenyl Substitution : The 2,5-dichlorophenyl group (target compound) is associated with enhanced lipophilicity and receptor binding compared to 2,3- or 2,6-dichloro analogs (e.g., JNJ Compound A) .

- Piperazine Conformation : The chair conformation of the piperazine ring (observed in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) is critical for maintaining spatial orientation of substituents .

- Functional Group Impact: The pyrimidine-cyclopropyl group in the target compound may confer selectivity toward kinase targets, whereas benzooxazine (22h) or acetylaminopropyl (Acaprazine) groups suggest divergent pharmacological profiles .

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogs provide clues:

- DGAT1 Inhibition : JNJ Compound A’s 2,6-dichlorophenyl-piperazine scaffold shows DGAT1 inhibition, suggesting the target compound’s pyrimidine group could modulate similar pathways .

- Neuroactivity : Acaprazine’s tranquilizing effects highlight the role of dichlorophenyl-piperazines in CNS targeting .

生物活性

The compound 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide is a member of the piperazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : Piperazine ring

- Substituents :

- Cyclopropyl group attached to a pyrimidine moiety.

- A dichlorophenyl group at the nitrogen position.

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, alkylated piperazines have shown broad-spectrum antifungal activity against various strains of Candida and Aspergillus species. The mechanism involves inhibition of the ergosterol biosynthetic pathway, particularly through the inhibition of the 14α-demethylase enzyme .

Kinase Inhibition

The compound has been linked to kinase inhibition activity. Kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic benefits in various diseases, including cancer. The specific kinases targeted by this class of compounds are still under investigation .

Dopamine Receptor Interaction

Piperazine derivatives have been studied for their interaction with dopamine receptors. Compounds within this class have shown varying affinities for D2 and D3 dopamine receptors, which are implicated in several neuropsychiatric disorders. The binding affinity and selectivity for these receptors are critical for developing treatments for conditions such as schizophrenia and depression .

Case Studies

- Antifungal Efficacy : In a study evaluating novel piperazine derivatives, compounds demonstrated effective minimum inhibitory concentrations (MICs) against resistant fungal strains. The study highlighted that certain derivatives were less hemolytic compared to established antifungal agents like voriconazole, indicating a better safety profile while maintaining efficacy .

- Kinase Activity : Another study reported on substituted aromatic N-heterocyclic compounds exhibiting kinase inhibition. The findings suggested that modifications in the chemical structure could enhance selectivity and potency against specific kinases involved in cancer progression .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。